2-(oxan-4-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(Oxan-4-yl)pyrimidine-5-carbaldehyde: is a heterocyclic compound that features a pyrimidine ring substituted with an oxan-4-yl group and an aldehyde functional group at the 5-position
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, are common in nature and attract the attention of organic chemists due to their wide spectrum of biological activity . The pyrimidine fragment is a component of many biologically active compounds, making it an important pharmacophore for the development of new drugs .
Mode of Action
It’s known that o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are related to this compound, are used in the construction of fused pyrimidines . These reactions represent a separate group of hetero-annulation reactions .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect a wide range of biochemical pathways due to their presence in many biologically active compounds .
Result of Action
It’s known that pyrimidine derivatives have a wide spectrum of biological activity , suggesting that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s known that the reaction conditions can influence the outcomes of reactions involving pyrimidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(oxan-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with oxan-4-yl intermediates. One common method involves the condensation of 2-aminopyrimidine with oxan-4-yl aldehyde under acidic conditions . Another approach includes the use of multicomponent reactions involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-4-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkoxide ions, Grignard reagents.
Major Products Formed:
Oxidation: 2-(Oxan-4-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(Oxan-4-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxan-4-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
- 2-(Oxan-4-yl)pyrimidine-2-carbaldehyde
- 2-(Oxan-4-yl)pyrimidine-4-carbaldehyde
- 2-(Oxan-4-yl)pyrimidine-6-carbaldehyde
Comparison: 2-(Oxan-4-yl)pyrimidine-5-carbaldehyde is unique due to the position of the aldehyde group on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable target for research and development .
Properties
CAS No. |
1484495-55-7 |
---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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